BENGHE Foundational & Exploratory

Check Availability & Pricing

3-cyano-1H-indole-5-carboxylic acid chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-cyano-1H-indole-5-carboxylic
Compound Name: d
aci

Cat. No.: B1416183

An In-depth Technical Guide: 3-Cyano-1H-indole-5-carboxylic Acid: A Core Scaffold for
Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-cyano-1H-indole-5-carboxylic
acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences
industries. The indole nucleus is a well-established "privileged structure” in medicinal
chemistry, forming the core of numerous natural products and synthetic drugs. This document
elucidates the chemical structure, nomenclature, and physicochemical properties of this
specific polysubstituted indole. Furthermore, it presents a representative synthetic strategy,
discusses its spectroscopic signature, and explores its application as a versatile scaffold for
developing novel therapeutic agents. This guide is intended for researchers, medicinal
chemists, and drug development professionals seeking to leverage this molecule in their
research and development programs.

Chemical Identity and Core Properties

The precise arrangement of functional groups on the indole scaffold is critical for its utility. 3-
Cyano-1H-indole-5-carboxylic acid combines three key chemical motifs: the indole ring, a
nitrile (cyano group), and a carboxylic acid, each contributing to its unique reactivity and
potential for biological interaction.
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IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is 3-cyano-1H-indole-5-carboxylic acid.[1] The
numbering of the indole ring system, a bicyclic structure composed of a fused benzene and
pyrrole ring, follows a standardized convention that assigns the nitrogen atom position 1.

The structure is characterized by:

e Anindole core.

e Acyano group (-C=N) at position C3 of the pyrrole ring.

o A carboxylic acid group (-COOH) at position C5 of the benzene ring.

Caption: Numbered chemical structure of 3-cyano-1H-indole-5-carboxylic acid.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties is crucial for
experimental design, including solubility testing and analytical method development.
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Property Value Source
CAS Number 889942-87-4 [11[2][3]
Molecular Formula C10HsN202 [1][3]
Molecular Weight 186.17 g/mol [2][3]
Off-white to light yellow solid ]
Appearance . Supplier Data
(typical)
XLogP3 1.8 [2]
Hydrogen Bond Donors 2 (N-H and O-H) [1112]
3 (Nitrile N, Carbonyl O,
Hydrogen Bond Acceptors [11[2]
Hydroxyl O)
Topological Polar Surface Area
76.9 Az [1](2]
(TPSA)
Rotatable Bond Count 1 [1112]

« Expertise Insight: The TPSA value below 140 A2 and a LogP value under 5 suggest that
molecules derived from this scaffold are likely to have favorable oral bioavailability
characteristics according to Lipinski's Rule of Five, making it an attractive starting point for
drug design. The presence of both hydrogen bond donors and acceptors provides multiple
points for specific interactions with biological targets.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While a specific
spectrum is dependent on the sample and conditions, the expected characteristic signals can
be predicted.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks
corresponding to its functional groups. A very broad absorption between 2500-3300 cm~1is
characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4] Other key
signals include the N-H stretch around 3300 cm~1, the C=N (nitrile) stretch near 2230 cm1,
and a strong C=0 (carbonyl) stretch around 1700 cm~1.[4]
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e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would
provide clear structural information. The carboxylic acid proton (-COOH) is highly deshielded
and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The
indole N-H proton would also be a downfield singlet. The remaining signals would be in the
aromatic region (approx. 7-8.5 ppm), corresponding to the four protons on the indole ring,
with splitting patterns dictated by their positions.

e 13C NMR Spectroscopy: The carbon NMR would show ten distinct signals, including the low-
field signal of the carboxylic acid carbonyl carbon (around 170-180 ppm), the indole ring
carbons, and the characteristic signal for the nitrile carbon (approx. 115-120 ppm).

Synthesis and Chemical Reactivity

The synthesis of polysubstituted indoles can be complex. The choice of synthetic route often
depends on the desired substitution pattern and the availability of starting materials. Indole-5-
carboxylic acids can be prepared via methods like the Japp-Klingemann type Fischer-indole
synthesis.[5]

Representative Synthetic Protocol

While multiple routes exist, a common approach involves building the indole ring first, followed
by functional group installation. The following is a representative, multi-step protocol based on
established chemical principles.

Objective: To synthesize 3-cyano-1H-indole-5-carboxylic acid from commercially available
precursors.

Methodology:
o Step 1: Fischer-Indole Synthesis.

o React 4-hydrazinobenzoic acid with a suitable pyruvate derivative (e.g., ethyl pyruvate)
under acidic conditions (e.g., H2SOa or polyphosphoric acid).

o Heat the reaction mixture to induce cyclization and dehydration, forming the indole ring.
This yields ethyl 1H-indole-5-carboxylate.
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o Causality: The Fischer-indole synthesis is a robust and classical method for creating the
indole core from readily available anilines (via hydrazines) and ketones/aldehydes.

e Step 2: Introduction of the Cyano Group at C3.
o Protect the indole nitrogen (e.g., with a tosyl or BOC group) to prevent side reactions.

o Perform an electrophilic cyanation reaction at the C3 position. The C3 position of indole is
electron-rich and highly reactive towards electrophiles. Reagents like N-cyanosuccinimide
(NCS) or other cyanating agents can be employed.

o Alternatively, a Vilsmeier-Haack formylation to create 3-formylindole, followed by
conversion of the aldehyde to a nitrile (e.g., via an oxime intermediate and dehydration), is
a common strategy.

o Step 3: Deprotection and Saponification.

o Remove the nitrogen protecting group under appropriate conditions (e.g., base for tosyl,
acid for BOC).

o Hydrolyze the ethyl ester at the C5 position to the carboxylic acid using a base like sodium
hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the
carboxylate.

o Step 4: Purification.

o The final product is purified using techniques such as recrystallization from a suitable
solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

This molecule is a versatile scaffold precisely because its functional groups offer orthogonal
reactivity, allowing for selective modification. This is a cornerstone of creating chemical libraries
for high-throughput screening.

e N-H of Indole: Can be alkylated, arylated, or acylated to explore substitutions in the "N1"
pocket of a target protein.
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o Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. This is the most
common handle for modification, allowing coupling with a vast array of amines or alcohols to
probe different pharmacophoric spaces.

e Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine,
providing further diversification opportunities.

Potential Derivatization Sites

3-Cyano-1H-indole-5-carboxylic Acid

React at N-H React at N-H /React at -COOH \React at -COOH ify - Modify -CN
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N-Alkylation
(e.g., with R-Br, NaH)

N-Arylation
(e.g., Buchwald-Hartwig)

Hydrolysis to Amide
(Acid or Base)

Click to download full resolution via product page

Caption: Key reactive sites for library synthesis.

Applications in Medicinal Chemistry

The indole scaffold is present in numerous approved drugs, including sumatriptan (migraine),
ondansetron (antiemetic), and tadalafil (erectile dysfunction). The specific combination of
substituents in 3-cyano-1H-indole-5-carboxylic acid makes it a valuable intermediate for
discovering new chemical entities.

Role as a Versatile Building Block

This compound is primarily used as a starting material in the synthesis of more complex
molecules.[6] The carboxylic acid is a bioisostere for other acidic groups and a key interaction
point in many enzyme active sites.[7] The cyano group can act as a hydrogen bond acceptor or
be used as a linchpin for further chemical elaboration.
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Recent studies on related structures highlight the potential of this scaffold. For instance, spiro-
indole derivatives containing a cyano group have been investigated for their antibacterial and
antioxidant properties.[8][9][10] This suggests that libraries built from 3-cyano-1H-indole-5-
carboxylic acid could be screened against bacterial targets. Furthermore, indole-propanoic
acids have been developed as potent inhibitors of cytosolic phospholipase A2a, an enzyme
implicated in inflammation.[11]

Drug Discovery Workflow Integration

This molecule fits perfectly into the modern drug discovery paradigm, which often starts with a
fragment or scaffold that is systematically elaborated to improve potency and selectivity.

Drug Discovery Workflow

Library Synthesis Biological Screening Hit Identification Lead Optimization

i i Test Analyze Refine Select - 5
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Caption: Integration of the scaffold into a drug discovery pipeline.

Conclusion

3-Cyano-1H-indole-5-carboxylic acid is more than just a chemical compound; it is a
strategically designed tool for medicinal chemists. Its rigid indole core provides a defined three-
dimensional shape, while its distinct functional groups offer precise handles for chemical
modification. This combination allows for the systematic exploration of chemical space to
identify novel ligands for a wide range of biological targets. As the demand for new therapeutics
continues to grow, the utility of such well-designed, versatile building blocks in accelerating the
drug discovery process cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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